Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-ethoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate
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Overview
Description
Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-ethoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, amides, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-ethoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-ethoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert esters and amides to alcohols and amines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols and amines.
Scientific Research Applications
Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-ethoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Mechanism of Action
The mechanism by which Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-ethoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate: Similar structure with a chlorophenyl group, used in similar applications.
Ethyl 4-[(3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate: Contains dichlorophenyl groups, offering different reactivity and properties.
Uniqueness
Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-ethoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate is unique due to its combination of functional groups and aromatic rings, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
Molecular Formula |
C30H30N2O6 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
ethyl 4-[[1-(4-ethoxycarbonylphenyl)-2-(4-ethoxyphenyl)-5-oxo-2H-pyrrol-4-yl]amino]benzoate |
InChI |
InChI=1S/C30H30N2O6/c1-4-36-25-17-11-20(12-18-25)27-19-26(31-23-13-7-21(8-14-23)29(34)37-5-2)28(33)32(27)24-15-9-22(10-16-24)30(35)38-6-3/h7-19,27,31H,4-6H2,1-3H3 |
InChI Key |
FMQOFOWUBDJWJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)C(=O)OCC)NC4=CC=C(C=C4)C(=O)OCC |
Origin of Product |
United States |
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